molecular formula C23H19N3O2S B4726301 N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide

N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide

Cat. No. B4726301
M. Wt: 401.5 g/mol
InChI Key: YNSTUOJBGLSFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been identified as a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

TAK-659 acts by selectively inhibiting BTK, which is a key enzyme in the N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide signaling pathway. BTK is required for the activation of downstream signaling molecules, such as PLCγ2 and AKT, which promote cell survival and proliferation. Inhibition of BTK by TAK-659 blocks the activation of these downstream signaling molecules, leading to apoptosis and inhibition of tumor growth.
Biochemical and physiological effects:
In preclinical studies, TAK-659 has been shown to selectively inhibit BTK, with minimal off-target effects on other kinases. TAK-659 has also been shown to induce apoptosis in B-cells, leading to a reduction in tumor growth and improved survival. In addition, TAK-659 has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. TAK-659 has also shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies. However, one limitation of TAK-659 is its potential to induce resistance in B-cells, which may limit its long-term efficacy.

Future Directions

There are several potential future directions for the development of TAK-659 and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Another area of interest is the identification of biomarkers that can predict response to BTK inhibitors, which may help to personalize treatment and improve outcomes. Additionally, the development of more potent and selective BTK inhibitors may improve the efficacy and safety of these agents for the treatment of B-cell malignancies.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has been shown to inhibit N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide signaling and induce apoptosis (programmed cell death) in B-cells, leading to a reduction in tumor growth and improved survival.

properties

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-13-14(2)29-23(20(13)21(24)27)26-22(28)17-12-19(15-8-4-3-5-9-15)25-18-11-7-6-10-16(17)18/h3-12H,1-2H3,(H2,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSTUOJBGLSFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide
Reactant of Route 4
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide
Reactant of Route 5
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide
Reactant of Route 6
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.